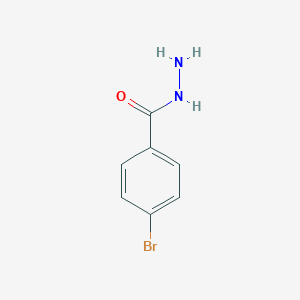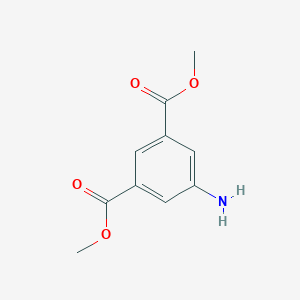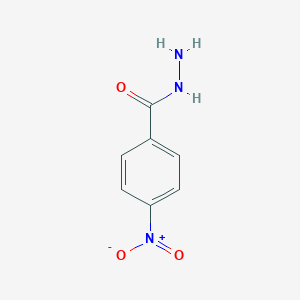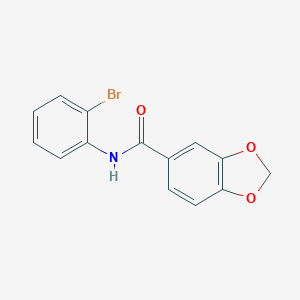
5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
概要
説明
“5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile” is a chemical compound with the molecular formula C8H7BrN2O. It has a molecular weight of 227.06 . It is typically stored at room temperature in an inert atmosphere .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with bromine in acetic acid at 20°C for 0.5 hours . The reaction mixture is then concentrated to dryness under reduced pressure .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted with bromine, methyl, and nitrile groups .Physical And Chemical Properties Analysis
This compound has a number of physical and chemical properties. It has a high gastrointestinal absorption and is permeable to the blood-brain barrier . It is not a substrate for P-glycoprotein and does not inhibit cytochrome P450 enzymes . It has a log P value of 1.63, indicating its lipophilicity . It is soluble in water, with a solubility of 1.64 mg/ml .科学的研究の応用
Optoelectronic Devices : A study by Roushdy et al. (2019) involved the synthesis of a compound similar to 5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. The compound demonstrated increasing photocurrent and photosensitivity with higher illumination intensities, indicating potential applications in optoelectronic devices (Roushdy et al., 2019).
Crystal Structure Analysis : Naghiyev et al. (2022) analyzed the crystal structures of compounds similar to 5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Such studies are crucial for understanding the molecular arrangements and potential applications in material science (Naghiyev et al., 2022).
Spectroscopic Analysis : Cetina et al. (2010) synthesized and analyzed pyridine derivatives, including compounds similar to 5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, using IR and electronic spectroscopy. These studies are important for understanding the optical properties of such compounds (Cetina et al., 2010).
Hydrogen Production Control : Saleh et al. (2018) evaluated dihydropyridine derivatives, including compounds related to 5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, as controllers for hydrogen production during zinc dissolution in dilute HCl. This suggests potential applications in chemical process control and energy production (Saleh et al., 2018).
Antimicrobial Activity : Khidre et al. (2011) and (2021) synthesized derivatives of 5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile and evaluated their antibacterial and antifungal activities. This indicates potential applications in pharmaceuticals and medicine (Khidre et al., 2011) and (Khidre & Radini, 2021).
Solute-Solvent Interaction Studies : Baluja & Talaviya (2016) conducted a study on the physical properties (density, sound speed, viscosity) of dihydropyridine derivatives in dimethyl sulfoxide at different temperatures. This research provides insights into solute-solvent interactions and could inform applications in solution chemistry (Baluja & Talaviya, 2016).
Safety and Hazards
The compound is classified as a warning signal word. It has hazard statements H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
5-bromo-4,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-4-6(3-10)8(12)11-5(2)7(4)9/h1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGKQCOFARYQOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=C1Br)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353285 | |
| Record name | 5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23819-87-6 | |
| Record name | 5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide](/img/structure/B182509.png)






![2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B182520.png)




